molecular formula C13H17ClN2O3 B1424464 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid CAS No. 1307136-96-4

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid

Cat. No. B1424464
CAS RN: 1307136-96-4
M. Wt: 284.74 g/mol
InChI Key: FICKSUAERDRZMY-UHFFFAOYSA-N
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Description

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is a chemical compound with the CAS Number: 1307136-96-4 . It has a molecular weight of 284.74 . The IUPAC name for this compound is 2-chloro-5-{[(neopentylamino)carbonyl]amino}benzoic acid .


Molecular Structure Analysis

The InChI code for 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is 1S/C13H17ClN2O3/c1-13(2,3)7-15-12(19)16-8-4-5-10(14)9(6-8)11(17)18/h4-6H,7H2,1-3H3,(H,17,18)(H2,15,16,19) . This compound contains a total of 32 bonds, including 16 non-H bonds, 7 multiple bonds, 4 rotatable bonds, 1 double bond, and 6 aromatic bonds . It also contains 1 six-membered ring, 1 carboxylic acid (aromatic), 1 secondary amine (aromatic), and 1 hydroxyl group .


Physical And Chemical Properties Analysis

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid is a powder that is stored at room temperature .

Scientific Research Applications

1. Polymorphism and Co-crystal Salt Formation

Research on analogs of 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid, such as 2-((2,6-dichlorophenyl)amino)benzoic acid, reveals insights into polymorphism and the formation of co-crystal salts. These compounds, potential non-steroidal anti-inflammatory drugs, exhibit interesting polymorphic behaviors due to Cl-CH3 exchange effects (Zhoujin et al., 2022).

2. Industrial Scale-Up in Therapeutic Manufacturing

A related compound, 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, demonstrates the industrial scale-up potential for the manufacturing of therapeutic SGLT2 inhibitors, a significant area in diabetes therapy. This showcases the compound's scalability and cost-effectiveness in pharmaceutical production (Zhang et al., 2022).

3. Supramolecular Chemistry

Studies involving 2-amino-5-chloropyridine and benzoic acid indicate the relevance of 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid in supramolecular chemistry. This research explores the hydrogen bonding and formation of cyclic motifs in crystal structures, offering insights into molecular interactions and stability (Hemamalini & Fun, 2010).

4. Novel Hsp90 Inhibitor Synthesis

The compound has been utilized in the synthesis of novel Hsp90 inhibitors, with potential applications in cancer therapy. This research underscores the compound's utility in developing targeted therapeutics (Xiao-long, 2011).

5. Coordination and Supramolecular Chemistry

The compound's analogs have been studied in the context of uranyl assembly in solid-state chemistry, demonstrating its importance in exploring the interplay of coordination and supramolecular chemistry (Carter & Cahill, 2015).

Safety And Hazards

The safety information for 2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid includes several hazard statements: H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

properties

IUPAC Name

2-chloro-5-(2,2-dimethylpropylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O3/c1-13(2,3)7-15-12(19)16-8-4-5-10(14)9(6-8)11(17)18/h4-6H,7H2,1-3H3,(H,17,18)(H2,15,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FICKSUAERDRZMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CNC(=O)NC1=CC(=C(C=C1)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-{[(2,2-dimethylpropyl)carbamoyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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